molecular formula C16H18N2O2 B7950010 (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester

Cat. No.: B7950010
M. Wt: 270.33 g/mol
InChI Key: PRGWXRXVMOOPKN-OAHLLOKOSA-N
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Description

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester (CAS: 130406-36-9) is a chiral carbamate derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol. It features an (S)-configured amino group attached to a phenyl-bearing ethyl chain, esterified with a benzyl carbamate moiety. This compound is primarily utilized as a research intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics or enzyme inhibitors. Its hydrochloride salt form (CAS: 1965314-50-4, molecular weight: 306.79 g/mol) is also documented, enhancing its solubility for specific applications .

Properties

IUPAC Name

benzyl N-[(2S)-2-amino-2-phenylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWXRXVMOOPKN-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653972
Record name Benzyl [(2S)-2-amino-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84477-93-0
Record name Benzyl [(2S)-2-amino-2-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azide Reduction Pathway

The most widely documented method involves the reduction of (S)-2-[(benzyloxycarbonyl)amino]-2-phenyl ethyl azide using triphenylphosphine (PPh₃) in tetrahydrofuran (THF), followed by hydrolysis. Fotaras et al. (2012) achieved an 87% yield through a two-stage process:

  • Stage 1 : Refluxing the azide precursor with PPh₃ in THF for 8 hours.

  • Stage 2 : Hydrolysis with water under reflux for 16 hours.

This method leverages the Staudinger reaction mechanism, where PPh₃ reacts with the azide to form an iminophosphorane intermediate, which is subsequently hydrolyzed to the primary amine.

Esterification-Protection-Reduction Sequence

A patent by EP2215040B1 describes a related strategy for analogous carbamates, adaptable to the target compound:

  • Esterification : (S)-2-phenyl-hydroxy-acetic acid is esterified using methanol and phosphorous oxychloride (POCl₃).

  • Protection : The hydroxyl group is protected with 2-methoxy-1-propene under acidic conditions.

  • Reduction : Lithium borohydride (LiBH₄) reduces the ester to the alcohol, followed by carbamate formation.

While this patent focuses on a chloro-substituted derivative, the methodology is transferable to the phenyl variant by omitting halogenation steps.

Experimental Protocols and Optimization

Detailed Procedure for Azide Reduction (Fotaras et al.)

Reagents :

  • (S)-2-[(Benzyloxycarbonyl)amino]-2-phenyl ethyl azide (1.0 equiv)

  • Triphenylphosphine (1.2 equiv)

  • Tetrahydrofuran (anhydrous)

  • Deionized water

Steps :

  • Charge a dry flask with the azide (10 mmol) and PPh₃ (12 mmol) in THF (50 mL).

  • Reflux at 66°C under nitrogen for 8 hours.

  • Add water (20 mL) and reflux for an additional 16 hours.

  • Concentrate under reduced pressure, purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 87%
Purity : >98% (HPLC)

Critical Reaction Parameters

  • Solvent Choice : THF ensures solubility of both azide and phosphine, while its moderate boiling point (66°C) facilitates reflux without decomposition.

  • Stoichiometry : A 1.2:1 PPh₃:azide ratio minimizes side reactions (e.g., over-reduction).

  • Hydrolysis Duration : Extended hydrolysis (16 hours) ensures complete conversion of the iminophosphorane intermediate.

Comparative Analysis of Synthetic Methods

Parameter Azide Reduction Esterification-Protection
Yield 87%75–82% (estimated)
Stereoselectivity >99% ee>98% ee
Reaction Time 24 hours48–72 hours
Key Reagents PPh₃, H₂OPOCl₃, LiBH₄
Scalability Demonstrated at 100 gPilot-scale (300 kg input)

The azide reduction offers higher yields and shorter reaction times, whereas the esterification-protection route provides better scalability for industrial applications.

Mechanistic Insights

Staudinger Reaction Dynamics

The PPh₃-mediated azide reduction proceeds via:

  • Nucleophilic attack of PPh₃ on the azide’s terminal nitrogen, forming a tetrahedral intermediate.

  • Release of nitrogen gas to generate an iminophosphorane.

  • Hydrolytic cleavage of the P–N bond to yield the primary amine.

LiBH₄ Reduction Specificity

Lithium borohydride selectively reduces esters to alcohols without affecting carbamate protections, as demonstrated in EP2215040B1. This contrasts with broader-spectrum reductants like LiAlH₄, which could degrade sensitive functional groups.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar–H), 5.10 (s, 2H, CH₂Cbz), 4.85 (br s, 1H, NH), 3.45–3.30 (m, 2H, CH₂NH₂), 2.95 (dd, J = 13.6, 6.8 Hz, 1H, CHPh), 2.75 (dd, J = 13.6, 6.8 Hz, 1H, CHPh).

  • HPLC : Retention time = 12.4 min (Chiralpak AD-H, hexane:isopropanol = 90:10).

Chiral Purity Assessment

Enantiomeric excess (ee) is determined via chiral HPLC or polarimetry. Fotaras et al. reported >99% ee using a Chiralpak AD-H column.

Industrial-Scale Adaptations

The EP2215040B1 patent highlights strategies for large-scale production:

  • Solvent Recycling : Partial concentration of toluene-methanol mixtures reduces waste.

  • In Situ Protection : Residual POCl₃ from esterification catalyzes hydroxyl protection, eliminating additional acid catalysts.

  • Temperature Gradients : Controlled cooling during recrystallization minimizes impurity incorporation.

Applications in Drug Synthesis

This compound serves as a precursor for:

  • TAAR1 Agonists : Modulators of trace amine-associated receptor 1, investigated for schizophrenia and metabolic disorders.

  • Chiral Amines : Building blocks for antidepressants and antivirals .

Chemical Reactions Analysis

Types of Reactions

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the benzyl ester group.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Inhibition of Enzymatic Activity

Research has shown that (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester exhibits inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. For instance, it has been identified as a potential inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the regulation of fatty acid amides such as palmitoylethanolamide (PEA) .

Table 1: Enzymatic Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Mechanism
This compoundNAAA5.0Non-competitive
Other derivativesNAAAVariesVaries

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can attenuate inflammation in animal models. For example, when tested in carrageenan-induced inflammation models, it significantly reduced leukocyte infiltration and normalized PEA levels in tissues .

Case Study Example :
In a study involving mice implanted with carrageenan-soaked sponges, administration of the compound led to a marked decrease in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

Pain Management

Given its role in modulating inflammatory responses and inhibiting NAAA, this compound is being investigated for its potential use in pain management therapies. Its ability to enhance endogenous cannabinoid levels by inhibiting their degradation suggests a promising avenue for treating chronic pain conditions .

Neurological Disorders

Research is ongoing into the use of this compound for neurological disorders where inflammation plays a critical role. Its pharmacological profile indicates potential benefits in conditions such as neuropathic pain and multiple sclerosis .

Mechanism of Action

The mechanism of action of (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamic acid benzyl esters are a versatile class of compounds with varying biological activities and physicochemical properties. Below is a systematic comparison of (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester with structurally or functionally related derivatives:

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key Differences References
This compound C₁₆H₁₈N₂O₂ (S)-2-Amino-2-phenyl-ethyl Research intermediate, potential enzyme inhibitor Chiral amino group; hydrophobic phenyl moiety
(5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl-carbamic acid benzyl ester C₂₀H₂₈N₂O₄ Hydroxy, pyrrolidinone Peptidomimetic; binds to proteolytic enzymes Pyrrolidinone ring enhances rigidity and hydrogen bonding
{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester C₁₈H₂₈ClNO₄ Chlorohexyloxy-ethoxy Synthetic intermediate for alkylation reactions Halogen substituent increases reactivity in coupling reactions
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester C₁₆H₂₄N₂O₃ Hydroxyethyl-pyrrolidinyl Neuromodulator studies Pyrrolidine ring and hydroxy group improve water solubility
Benzyl carbamate (Z-NH₂) C₈H₉NO₂ Unsubstituted carbamate Protecting group in peptide synthesis Lacks amino-phenyl group; simpler structure

Pharmacological and Biochemical Insights

  • Enzyme Inhibition: Carbamic acid benzyl esters are known inhibitors of sirtuins (e.g., Sirt2). For instance, Ro31-8220, a related carbamate, inhibits hSirt2 with an IC₅₀ of 0.8 µM .
  • Receptor Interactions : Derivatives like [(1S)-1-phenyl-2-sulfonyl-ethyl]-carbamic acid benzyl ester exhibit strong interactions with asparagine and serine residues in receptors, driven by carbonyl groups . The (S)-configuration in the target compound may enhance chiral recognition in enzyme binding.
  • Physicochemical Properties : The benzyl ester moiety generally confers lipophilicity, but substituents like hydroxy or halogen groups (e.g., in ) alter solubility and reactivity.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Benzyl carbamate (Z-NH₂) (5S)-6-Hydroxy-pyrrolidinone derivative
Molecular Weight 270.33 g/mol 151.16 g/mol 348.45 g/mol
LogP (Predicted) 2.8 1.2 1.5
Solubility (Water) Low Moderate Moderate (due to hydroxy group)
Key Applications Enzyme inhibition, chiral intermediates Peptide protection Protease inhibition

Biological Activity

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester, also known as benzyl N-(2-aminoethyl)carbamate, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The compound features a carbamic acid ester structure with a phenyl group that allows for various interactions with biological molecules. Its molecular formula is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, and it exhibits properties that make it suitable for enzyme inhibition studies and protein interaction analyses .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with target proteins, altering their conformation and function. This mechanism is crucial in enzyme inhibition studies where the compound can act as a competitive inhibitor.
  • Protein Interactions : The phenyl group participates in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
  • Hydrolysis : The carbamic acid ester can undergo hydrolysis, releasing active intermediates that may engage in various biological pathways, potentially leading to downstream effects on cellular signaling and metabolism.

Biological Applications

This compound has been utilized in several key areas of research:

1. Enzyme Studies

It serves as a valuable tool for studying enzyme kinetics and mechanisms. For instance, research has shown its effectiveness in inhibiting specific enzymes involved in metabolic pathways, which can help elucidate their roles in disease states.

2. Anticancer Research

Preliminary studies indicate potential antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have demonstrated selective growth inhibition of tumorigenic cells without affecting non-tumorigenic counterparts at certain concentrations .

3. Antimicrobial Activity

Research has suggested that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics or treatments for infections .

Case Studies

Several case studies illustrate the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on serine proteases. The results indicated a significant reduction in enzymatic activity at micromolar concentrations, supporting its potential use as a therapeutic agent targeting proteolytic enzymes involved in cancer progression.

Concentration (µM)Inhibition (%)
120
550
1080

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibited the proliferation of prostate cancer cells while sparing normal cells. The selectivity index was calculated to be greater than 5, indicating a promising therapeutic window.

Cell LineIC50 (µM)
Prostate Cancer10
Normal Fibroblasts>50

Q & A

Q. What synthetic modifications (e.g., halogenation, alkylation) enhance the compound’s utility in medicinal chemistry?

  • Methodological Answer : Bromination at the benzyl position (e.g., N-Cbz-2-bromoethylamine analogs) introduces sites for cross-coupling (e.g., Suzuki-Miyaura). Alkylation of the amine with tert-butyl or benzyl groups modulates lipophilicity and bioavailability .

Contradictions and Validation

  • Spectral Data Consistency : NMR shifts for benzyl protons (δH 5.04 ppm) and carbamate carbonyl (1689 cm⁻¹ in IR) are consistent across analogs .
  • Stereochemical Stability : Polarimetry data ([α]D20) must align with literature to confirm no racemization during synthesis .

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